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molecular formula C12H18N2O B8578663 1-(5-Methoxy-2-methylphenyl)piperazine

1-(5-Methoxy-2-methylphenyl)piperazine

Cat. No. B8578663
M. Wt: 206.28 g/mol
InChI Key: WQWFTQWTQCGSDG-UHFFFAOYSA-N
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Patent
US07449576B1

Procedure details

To 505 mg (2.0 mmol) of 3-[2-(5-Methoxy-2-methyl-phenylamino)-ethyl]-oxazolidin-2-one in a flask was added 2 mL of 48% HBr in acetic acid, 1 mL of acetic acid, and 1 mL of anisole, and the mixture was heated at 90° C. for six hours. The solution was allowed to cool to room temperature, and 5 mL of CH2Cl2 was added. The product crystallized and was isolated by filtration. The solids were dissolved in 55 mL of ethanol, 201 mg (2 mmol) of triethylamine were added, and the solution was heated at reflux for 3 hours. The solution was then concentrated in vacuo to give a residue that was partitioned between ether and water. The phases were separated, and the aqueous phase as basified with 1M NaOH. The aqueous phase was then extracted twice with ethyl acetate. The combined ethyl acetate phases were washed once with brine, dried over Na2SO4, filtered, and acidified with 2M HCl in ether. The product was isolated via filtration.
Name
3-[2-(5-Methoxy-2-methyl-phenylamino)-ethyl]-oxazolidin-2-one
Quantity
505 mg
Type
reactant
Reaction Step One
Name
Quantity
2 mL
Type
reactant
Reaction Step One
Quantity
1 mL
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
solvent
Reaction Step One
Quantity
1 mL
Type
solvent
Reaction Step One
Quantity
201 mg
Type
reactant
Reaction Step Two
Quantity
55 mL
Type
solvent
Reaction Step Three
Quantity
5 mL
Type
solvent
Reaction Step Four

Identifiers

REACTION_CXSMILES
[CH3:1][O:2][C:3]1[CH:4]=[CH:5][C:6]([CH3:18])=[C:7]([NH:9][CH2:10][CH2:11][N:12]2[CH2:16][CH2:15]OC2=O)[CH:8]=1.Br.C1(OC)C=CC=CC=1.C(N(CC)CC)C>C(O)(=O)C.C(O)C.C(Cl)Cl>[CH3:1][O:2][C:3]1[CH:4]=[CH:5][C:6]([CH3:18])=[C:7]([N:9]2[CH2:10][CH2:11][NH:12][CH2:16][CH2:15]2)[CH:8]=1

Inputs

Step One
Name
3-[2-(5-Methoxy-2-methyl-phenylamino)-ethyl]-oxazolidin-2-one
Quantity
505 mg
Type
reactant
Smiles
COC=1C=CC(=C(C1)NCCN1C(OCC1)=O)C
Name
Quantity
2 mL
Type
reactant
Smiles
Br
Name
Quantity
1 mL
Type
reactant
Smiles
C1(=CC=CC=C1)OC
Name
Quantity
0 (± 1) mol
Type
solvent
Smiles
C(C)(=O)O
Name
Quantity
1 mL
Type
solvent
Smiles
C(C)(=O)O
Step Two
Name
Quantity
201 mg
Type
reactant
Smiles
C(C)N(CC)CC
Step Three
Name
Quantity
55 mL
Type
solvent
Smiles
C(C)O
Step Four
Name
Quantity
5 mL
Type
solvent
Smiles
C(Cl)Cl

Conditions

Temperature
Control Type
UNSPECIFIED
Setpoint
90 °C
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

TEMPERATURE
Type
TEMPERATURE
Details
to cool to room temperature
CUSTOM
Type
CUSTOM
Details
The product crystallized
CUSTOM
Type
CUSTOM
Details
was isolated by filtration
TEMPERATURE
Type
TEMPERATURE
Details
the solution was heated
TEMPERATURE
Type
TEMPERATURE
Details
at reflux for 3 hours
Duration
3 h
CONCENTRATION
Type
CONCENTRATION
Details
The solution was then concentrated in vacuo
CUSTOM
Type
CUSTOM
Details
to give a residue that
CUSTOM
Type
CUSTOM
Details
was partitioned between ether and water
CUSTOM
Type
CUSTOM
Details
The phases were separated
EXTRACTION
Type
EXTRACTION
Details
The aqueous phase was then extracted twice with ethyl acetate
WASH
Type
WASH
Details
The combined ethyl acetate phases were washed once with brine
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
dried over Na2SO4
FILTRATION
Type
FILTRATION
Details
filtered
CUSTOM
Type
CUSTOM
Details
The product was isolated via filtration

Outcomes

Product
Name
Type
Smiles
COC=1C=CC(=C(C1)N1CCNCC1)C

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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